1-Cyclopentyl-4-(4-nitrophenyl)piperazine
Übersicht
Beschreibung
1-Cyclopentyl-4-(4-nitrophenyl)piperazine is a chemical compound with the CAS Number: 443915-54-6 . It has a molecular weight of 275.35 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N3O2/c19-18(20)15-7-5-14(6-8-15)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 .It is stored at room temperature . The molecular formula is C15H21N3O2 .
Wissenschaftliche Forschungsanwendungen
Novel Compounds and Their Antibacterial Efficacies
Research by Mekky and Sanad (2020) introduced novel compounds with a piperazine moiety demonstrating significant antibacterial and cytotoxic activities. These compounds, especially 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed promising results against E. coli, S. aureus, and S. mutans strains. Their biofilm inhibition activities were more effective than Ciprofloxacin, highlighting their potential in combating bacterial resistance (Mekky & Sanad, 2020).
Potential Use in Positron Emission Tomography
Abate et al. (2011) explored analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for their use in positron emission tomography (PET) as radiotracers. The study aimed at reducing the lipophilicity of these compounds for better therapeutic and diagnostic applications, indicating the versatility of piperazine derivatives in medical imaging (Abate et al., 2011).
Antitubercular and Antileishmanial Properties
Thompson et al. (2016) focused on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives for their potential as antitubercular and antileishmanial agents. The study underlines the critical structural features for enhancing solubility and safety without compromising activity against visceral leishmaniasis, showcasing the broader implications of nitrophenyl piperazine derivatives in developing treatments for neglected tropical diseases (Thompson et al., 2016).
Macrocyclic Chemistry for Biomedical Applications
McMurry et al. (1992) described the synthesis of bifunctional tetraaza macrocycles, incorporating 4-nitrobenzyl-substituted macrocyclic tetraamines for use as chelating agents. This research opens pathways for the development of diagnostic and therapeutic agents, emphasizing the role of piperazine derivatives in creating complex molecules for biomedical use (McMurry et al., 1992).
Drug Development and Metabolic Interactions
The study by Motta et al. (2011) on Casopitant highlights the metabolic interactions involving Cytochrome P450 3A4, demonstrating the complexity of drug-drug interactions for compounds containing piperazine structures. This research is vital for understanding the pharmacokinetics and optimizing the safety profiles of new drugs (Motta et al., 2011).
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-(4-nitrophenyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-18(20)15-7-5-14(6-8-15)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQLMOSHJDBMDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.